molecular formula C26H17N3O3S B11094422 3-{4-[(4-nitrophenyl)sulfanyl]phenyl}-2-phenylquinazolin-4(3H)-one

3-{4-[(4-nitrophenyl)sulfanyl]phenyl}-2-phenylquinazolin-4(3H)-one

Cat. No.: B11094422
M. Wt: 451.5 g/mol
InChI Key: YQXDTYFPXKRTOM-UHFFFAOYSA-N
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Description

3-{4-[(4-nitrophenyl)sulfanyl]phenyl}-2-phenylquinazolin-4(3H)-one is a quinazolinone derivative Quinazolinones are nitrogen-containing heterocycles that have been widely studied for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-nitrophenyl)sulfanyl]phenyl}-2-phenylquinazolin-4(3H)-one typically involves the reaction of 2-phenyl-4H-3,1-benzoxazin-4-one with dapsone, followed by further modifications . The reaction conditions often include refluxing in ethanol for several hours, followed by cooling and recrystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(4-nitrophenyl)sulfanyl]phenyl}-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines.

    Substitution: This can involve replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the quinazolinone core .

Scientific Research Applications

3-{4-[(4-nitrophenyl)sulfanyl]phenyl}-2-phenylquinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(4-nitrophenyl)sulfanyl]phenyl}-2-phenylquinazolin-4(3H)-one involves its interaction with various molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(4-nitrophenyl)sulfanyl]phenyl}-2-phenylquinazolin-4(3H)-one is unique due to the presence of the nitrophenylsulfanyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C26H17N3O3S

Molecular Weight

451.5 g/mol

IUPAC Name

3-[4-(4-nitrophenyl)sulfanylphenyl]-2-phenylquinazolin-4-one

InChI

InChI=1S/C26H17N3O3S/c30-26-23-8-4-5-9-24(23)27-25(18-6-2-1-3-7-18)28(26)19-10-14-21(15-11-19)33-22-16-12-20(13-17-22)29(31)32/h1-17H

InChI Key

YQXDTYFPXKRTOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)SC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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